LISINOPRIL is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1987 and has 7 approved indications. This drug has a black box warning from the FDA.
Lisinopril dihydrate
CAS No.: 83915-83-7
Cat. No.: VC20743122
Molecular Formula: C21H35N3O7
Molecular Weight: 441.5 g/mol
Purity: > 98%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 83915-83-7 |
|---|---|
| Molecular Formula | C21H35N3O7 |
| Molecular Weight | 441.5 g/mol |
| IUPAC Name | (2S)-1-[(2S)-6-amino-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid;dihydrate |
| Standard InChI | InChI=1S/C21H31N3O5.2H2O/c22-13-5-4-9-16(19(25)24-14-6-10-18(24)21(28)29)23-17(20(26)27)12-11-15-7-2-1-3-8-15;;/h1-3,7-8,16-18,23H,4-6,9-14,22H2,(H,26,27)(H,28,29);2*1H2/t16-,17-,18-;;/m0../s1 |
| Standard InChI Key | CZRQXSDBMCMPNJ-ZUIPZQNBSA-N |
| Isomeric SMILES | C1C[C@H](N(C1)C(=O)[C@H](CCCCN)N[C@@H](CCC2=CC=CC=C2)C(=O)O)C(=O)O |
| Canonical SMILES | C1CC(N(C1)C(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)O)C(=O)O |
| Appearance | Solid powder |
Introduction
Chemical and Structural Characteristics
Molecular Architecture
Lisinopril dihydrate crystallizes as a zwitterionic complex with two water molecules incorporated into its lattice structure. The anhydrous base compound () features:
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A lysyl-proline dipeptide backbone
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-carboxyalkyl substituent at the lysine ε-amino group
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Phenylpropyl side chain terminating in a carboxylic acid moiety
X-ray diffraction studies reveal hydrogen bonding between water molecules and the carboxylic acid groups, stabilizing the crystal lattice. This hydration state enhances thermal stability compared to anhydrous forms, with decomposition temperatures exceeding 200°C .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 441.52 g/mol | |
| Water Solubility | 10 mg/mL (25°C) | |
| logP (Octanol-Water) | 1.72 | |
| pKa Values | 2.5 (COOH), 4.0 (NH), 6.7 (NH) |
Pharmacological Profile
Mechanism of Action
Lisinopril dihydrate competitively inhibits ACE (), preventing conversion of angiotensin I to vasoconstrictive angiotensin II. This dual action reduces:
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Systemic vascular resistance (SVR) via decreased angiotensin II-mediated vasoconstriction
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Aldosterone secretion, promoting natriuresis and potassium retention
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Bradykinin degradation, enhancing vasodilatory prostaglandin synthesis
In vivo studies demonstrate secondary effects on matrix metalloproteinases (MMP-2 inhibition: 68% at 10 mg/kg) and collagen deposition (hydroxyproline reduction: 42% in pulmonary fibrosis models) .
Pharmacokinetics
Absorption:
Distribution:
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Plasma protein binding: <10%
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Volume of distribution: 1.8 L/kg
Elimination:
Table 2: Dose-Response Relationships in Avian Models
| Dose (mg/L Water) | ΔBP (mmHg) | Noradrenaline Reduction | ACE Inhibition |
|---|---|---|---|
| 25 | -1.2 | 18% | 64% |
| 75 | -4.8 | 29% | 72% |
| 250 | -21.0 | 41% | 89% |
| Data derived from 9-week chicken study |
Therapeutic Applications
Hypertension Management
In randomized trials, lisinopril dihydrate monotherapy (10-40 mg/day) achieves:
Cardiac Pathologies
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Heart Failure: Increases cardiac output by 22% and reduces pulmonary wedge pressure by 35% in NYHA Class III-IV patients
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Post-MI Recovery: 27% risk reduction in 6-month mortality (GISSI-3 trial data)
Novel Indications
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Diabetic Retinopathy: Reduces microaneurysm progression by 48% through MMP-2/RAGE axis modulation
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Pulmonary Fibrosis: Decreases hydroxyproline content by 32% in paraquat-induced models
Synthetic Methodology
The 2014 Chinese patent CN103936822A details an improved solid-phase synthesis:
Key Steps:
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Resin Loading: Proline coupling to 2-chlorotrityl chloride resin (95% yield)
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Lysine Incorporation: Fmoc-Lys(Boc)-OH coupling (HATU activation, 91% yield)
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Reductive Amination:
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2-oxo-4-phenylbutyrate condensation
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NaBH(OAc) reduction (stereoselectivity S:S = 20:1)
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Cleavage/Deprotection: TFA/HO (95:5) treatment (3 hours)
Process Advantages:
Comparative Pharmacodynamics
Table 3: ACE Inhibitor Benchmarking
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